Methyl 3-amino-5-bromo-2-hydroxybenzoate
Description
Contextualization of Substituted Benzoates in Chemical and Pharmaceutical Research
Substituted benzoates are a class of organic compounds derived from benzoic acid that play a crucial role in both chemical and pharmaceutical research. nih.govpatsnap.com Their versatile structure allows for the introduction of various functional groups onto the benzene (B151609) ring, leading to a wide array of chemical properties and biological activities. patsnap.com In the pharmaceutical industry, these compounds are integral to the development of new drugs, with research indicating their potential as anti-inflammatory agents. nih.gov The ability to modify the substituents on the benzoate (B1203000) ring enables chemists to fine-tune the molecule's properties, such as solubility, stability, and target affinity. researchgate.net This adaptability makes substituted benzoates valuable building blocks in organic synthesis and medicinal chemistry. nih.govmdpi.com
Significance of Aminobromohydroxybenzoate Scaffolds in Medicinal Chemistry and Materials Science
The aminobromohydroxybenzoate scaffold is a specific arrangement of functional groups on a benzoate ring that has garnered significant interest. The presence of an amino group, a bromine atom, and a hydroxyl group creates a unique electronic and steric environment, influencing the molecule's reactivity and intermolecular interactions. In medicinal chemistry, this scaffold is a key component in the synthesis of various bioactive molecules. For instance, derivatives of this scaffold have been explored for their potential in developing novel therapeutic agents. The bromine atom can act as a site for further chemical modification, allowing for the creation of a library of compounds for screening.
In materials science, the functional groups on the aminobromohydroxybenzoate scaffold can influence the self-assembly and packing of molecules, which is critical for the design of new materials with specific optical or electronic properties. The ability of the amino and hydroxyl groups to form hydrogen bonds is particularly important in creating ordered crystalline structures.
Historical Perspective and Current Research Gaps for Methyl 3-amino-5-bromo-2-hydroxybenzoate
The study of substituted benzoates has a long history, with early research focusing on their synthesis and basic chemical properties. researchgate.net The development of advanced analytical techniques has allowed for a more detailed understanding of their structure and reactivity. While the synthesis of this compound has been documented, there remain gaps in the comprehensive characterization of its physicochemical properties and a full exploration of its potential applications. chemicalbook.com Further research is needed to investigate its biological activity and to explore its utility as a precursor in the synthesis of more complex molecules for both medicinal and materials science applications.
Scope and Objectives of the Academic Research Outline
This article aims to provide a detailed overview of this compound. The primary objectives are to:
Detail the known synthetic routes to the compound.
Present its key physicochemical properties.
Discuss its reactivity and potential for further chemical modification.
Explore its current and potential applications in medicinal chemistry and materials science.
This will be achieved by systematically presenting available research data and identifying areas where further investigation is warranted.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRJOTYBRIVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576547 | |
| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-82-2 | |
| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodological Innovations
De Novo Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
The creation of the this compound core structure can be achieved through several synthetic routes, each with its own set of advantages and challenges.
Reduction of Nitro Precursors (e.g., Methyl 5-bromo-2-hydroxy-3-nitrobenzoate)
A primary and widely utilized method for synthesizing this compound involves the reduction of its corresponding nitro precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. chemicalbook.com This transformation is a critical step that introduces the valuable amino group onto the aromatic ring.
One effective protocol for this reduction employs activated iron powder in the presence of a saturated ammonium (B1175870) chloride solution. chemicalbook.com The reaction is typically carried out in a methanol (B129727) solvent and heated to reflux for several hours. chemicalbook.com Following the reaction, a filtration step through diatomaceous earth is necessary to remove the iron byproducts. chemicalbook.com The final product is then purified by flash chromatography, affording yields of approximately 78%. chemicalbook.com
The synthesis of the required nitro precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, can be accomplished through the nitration of Methyl 5-bromo-2-hydroxybenzoate (B13816698) using a mixture of nitric and sulfuric acids. Alternatively, it can be prepared by the bromination of methyl 2-hydroxy-3-nitrobenzoate.
Table 1: Comparison of Reduction Methods for Nitro Precursors
| Feature | Iron-Mediated Reduction |
|---|---|
| Precursor | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate |
| Reagents | Activated iron powder, ammonium chloride |
| Solvent | Methanol |
| Reaction Time | 3 hours |
| Yield | 78% |
| Purification | Flash chromatography |
| Scalability | Demonstrated at 0.5 mol scale |
Halogenation and Amination Pathways on Salicylate (B1505791) Derivatives
Alternative synthetic strategies involve the sequential halogenation and amination of salicylate derivatives. These pathways offer flexibility in the introduction of the bromo and amino functionalities. For instance, one could envision a route starting from a salicylate ester, followed by bromination at the 5-position and subsequent nitration at the 3-position. The nitro group is then reduced to the desired amine. The regioselectivity of these electrophilic substitution reactions is governed by the directing effects of the hydroxyl and methoxycarbonyl groups already present on the ring.
Multi-Step Convergent and Divergent Synthetic Approaches
The synthesis of this compound can also be approached through multi-step convergent or divergent strategies. rsc.orgorganic-chemistry.org A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in the final steps. This approach can be efficient for building complex molecular architectures.
In contrast, a divergent synthesis starts from a common intermediate that is diversified into a range of different products. For example, a suitably substituted benzene (B151609) ring could be functionalized in various ways to yield not only this compound but also other related derivatives. This approach is particularly useful for creating libraries of compounds for screening purposes.
Functionalization and Derivatization of the this compound Core
The presence of multiple reactive sites on the this compound molecule allows for a wide array of functionalization and derivatization reactions, enabling the synthesis of a diverse range of novel compounds.
Modification of the Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)
The amino group is a key handle for derivatization. It can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions can also be performed to introduce various alkyl groups.
Furthermore, the amino group can be condensed with aldehydes or ketones to form Schiff bases (imines). dergipark.org.trsemanticscholar.orgnih.govresearchgate.netnih.gov This reaction is a versatile method for introducing a wide range of substituents and for the construction of more complex molecular frameworks. The formation of the imine bond is often confirmed by spectroscopic techniques such as FT-IR and NMR. dergipark.org.trsemanticscholar.org
Transformations Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group on the aromatic ring provides another site for chemical modification. Etherification can be achieved by reacting the compound with alkyl halides in the presence of a base. This reaction converts the hydroxyl group into an ether linkage.
Esterification of the hydroxyl group is also a possible transformation, although it may be less common than modifications of the amino group. This would involve reacting the hydroxyl group with a carboxylic acid or its derivative to form a new ester functionality.
Substitutions and Cross-Coupling Reactions at the Bromo Position
The bromine atom in this compound is a key functional group that enables a variety of substitution and cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. These reactions are fundamental in expanding the synthetic utility of this compound.
The bromo group makes the compound amenable to various nucleophilic and electrophilic substitution reactions. For instance, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although the electron-donating nature of the amino and hydroxyl groups can make this challenging without appropriate activation.
More commonly, the bromo position is activated for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly useful. These reactions would involve the coupling of the aryl bromide with boronic acids (or their esters), alkenes, and terminal alkynes, respectively, to introduce new carbon-based functionalities at the 5-position of the benzene ring.
Synthesis of Polyfunctionalized Analogs and Heterocyclic Fused Systems (e.g., Benzoxazoles)
The strategic placement of the amino and hydroxyl groups ortho to each other in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzoxazoles. organic-chemistry.orgglobalresearchonline.netnih.gov
The synthesis of benzoxazoles from ortho-aminophenols is a well-established and widely utilized transformation in organic chemistry. organic-chemistry.orgnih.gov The general strategy involves the condensation of the o-aminophenol with a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov In the case of this compound, the intramolecular cyclization would lead to the formation of a benzoxazole (B165842) ring fused to the existing benzene ring.
Several methods can be employed for this transformation. A common approach involves the reaction with aldehydes in the presence of an acid catalyst or an oxidizing agent. organic-chemistry.org Alternatively, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), can yield the corresponding 2-substituted benzoxazole. globalresearchonline.net The reaction with acyl chlorides is another viable route. organic-chemistry.org
The resulting polyfunctionalized benzoxazole, still retaining the bromo and methyl ester functionalities, can be further elaborated. The bromine atom provides a handle for subsequent cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups, offering a pathway to a wide array of complex, biologically relevant molecules.
The synthesis of benzoxazoles can be achieved through various catalytic systems, including those that are considered more environmentally friendly. For example, samarium triflate has been used as a reusable acid catalyst in aqueous media. organic-chemistry.org Copper-catalyzed methods have also been developed for the synthesis of benzoxazoles from ortho-haloanilides. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can benefit from the application of these principles. nih.gov
Solvent-Free and Mechanochemical Synthesis Protocols
One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions can significantly reduce waste and simplify purification processes. nih.govasianpubs.org For instance, the synthesis of benzoxazoles has been reported under solvent-free conditions, often with the aid of microwave irradiation or the use of solid supports. nih.govresearchgate.net
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers another solvent-free alternative. This technique can lead to shorter reaction times, higher yields, and reduced energy consumption compared to traditional solvent-based methods. While specific mechanochemical protocols for the synthesis of this compound are not extensively documented, the principles are applicable to many of the reaction types involved in its synthesis and derivatization.
Catalytic Methodologies for Enhanced Atom Economy
Catalytic reactions are a cornerstone of green chemistry as they allow for the use of small amounts of a catalyst to generate large quantities of product, thereby increasing atom economy and reducing waste. The use of reusable catalysts is particularly advantageous. nih.gov
In the context of synthesizing derivatives of this compound, various catalytic systems can be employed. As mentioned earlier, palladium-catalyzed cross-coupling reactions are highly efficient. globalresearchonline.net Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key aspect of sustainable synthesis. organic-chemistry.org For example, copper(II) oxide nanoparticles have been used as a recyclable catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form heterocycles like benzoxazoles. organic-chemistry.org
Microwave-Assisted and Photochemical Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields. researchgate.netnih.gov This technique can be applied to various steps in the synthesis of this compound and its derivatives, including the formation of benzoxazoles and other heterocyclic systems. researchgate.net The rapid heating provided by microwaves can enhance reaction rates and, in some cases, enable reactions that are difficult to achieve under conventional heating.
Photochemical synthesis, which utilizes light to initiate chemical reactions, offers another green alternative. While specific photochemical routes for the synthesis of this particular compound are less common, photoredox catalysis is a rapidly developing field that could provide new, sustainable pathways for some of the key transformations involved.
The table below summarizes some of the green chemistry approaches that can be applied to the synthesis of derivatives from this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Advantages |
| Solvent-Free Conditions | Synthesis of benzoxazoles and other heterocycles. nih.govresearchgate.net | Reduced waste, simplified purification, lower environmental impact. nih.gov |
| Mechanochemistry | Potential for various synthetic steps. | Reduced solvent use, shorter reaction times, energy efficiency. |
| Catalytic Methodologies | Cross-coupling reactions, cyclization reactions. organic-chemistry.org | High atom economy, reduced waste, potential for catalyst recycling. nih.gov |
| Microwave-Assisted Synthesis | Acceleration of various reactions, including heterocycle formation. researchgate.netnih.gov | Faster reaction rates, improved yields, reduced energy consumption. |
| Photochemical Synthesis | Potential for novel reaction pathways. | Use of a renewable energy source, potential for unique selectivity. |
By integrating these advanced synthetic strategies and green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, versatile, and environmentally sustainable.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational fingerprint of the compound is obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. In the solid phase, the FT-IR spectrum of a related compound, 5-bromo-salicylic acid, has been recorded in the range of 4000–400 cm⁻¹. researchgate.net The analysis of Methyl 3-amino-5-bromo-2-hydroxybenzoate would be expected to show key absorbances indicative of its structure. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. researchgate.net The presence of the amino (-NH₂) group would likely give rise to stretching vibrations in the region of 3400-3200 cm⁻¹. The hydroxyl (-OH) group would exhibit a broad absorption band, typically in the 3600-3200 cm⁻¹ range, due to hydrogen bonding. The carbonyl (C=O) stretch of the ester group is a strong, sharp band expected around 1735-1705 cm⁻¹. The C-O stretching of the ester and phenol (B47542) groups would appear in the 1300-1000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amino) | 3400 - 3200 |
| O-H Stretch (Phenol) | 3600 - 3200 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Ester) | 1735 - 1705 |
| C-O Stretch (Ester, Phenol) | 1300 - 1000 |
| C-Br Stretch | 600 - 500 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the polarizability of molecular bonds. For 5-bromo-salicylic acid, the FT-Raman spectrum has been recorded from 4000-0 cm⁻¹. researchgate.net In the FT-Raman spectrum of this compound, the aromatic ring vibrations would be particularly prominent. The symmetric stretching of the benzene (B151609) ring typically appears around 1600 cm⁻¹. The C=O stretching vibration of the ester group would also be visible, though often weaker than in the IR spectrum. The C-Br bond would also produce a characteristic Raman signal. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic Ring Stretch | ~1600 |
| C=O Stretch (Ester) | 1735 - 1705 |
| C-Br Stretch | 700 - 550 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.
Proton (¹H) NMR for Hydrogen Environment Characterization
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons would appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromo and methoxycarbonyl groups. The amino (-NH₂) protons would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The phenolic hydroxyl (-OH) proton would also be a singlet, often broad, and its position is also solvent-dependent. The methyl (-OCH₃) protons of the ester group would give a sharp singlet, typically around δ 3.5-4.0 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.5 - 8.0 | Doublet, Doublet |
| Amino (NH₂) | Variable | Broad Singlet |
| Hydroxyl (OH) | Variable | Singlet |
| Methyl (OCH₃) | 3.5 - 4.0 | Singlet |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the δ 165-175 ppm range. libretexts.org The aromatic carbons will resonate in the δ 100-150 ppm region. pdx.edu The specific chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-2) will be shifted downfield, as will the carbon attached to the bromine atom (C-5). The carbon of the methyl group (-OCH₃) will appear at a higher field, typically around δ 50-60 ppm. libretexts.org
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C-OH | ~150 - 160 |
| Aromatic C-NH₂ | ~140 - 150 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-Br | ~110 - 120 |
| Aromatic C-COOR | ~120 - 130 |
| Methyl (OCH₃) | 50 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as correlations between each aromatic proton and its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range couplings). youtube.com The HMBC spectrum is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, a correlation would be expected between the methyl protons and the carbonyl carbon of the ester group. Correlations between the aromatic protons and the surrounding quaternary carbons (C-1, C-2, C-3, and C-5) would definitively establish the substitution pattern on the benzene ring.
By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its chemical properties and potential applications.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry is instrumental in confirming the elemental composition of this compound through precise mass measurement. The calculated monoisotopic mass of this compound (C₈H₈BrNO₃) is 244.96876 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby verifying its molecular formula.
The fragmentation of this compound in a mass spectrometer is dictated by the presence of its various functional groups: a methyl ester, an amino group, a hydroxyl group, and a bromine atom attached to the aromatic ring. The fragmentation pathways are predictable based on the stability of the resulting ions. Common fragmentation patterns would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): This would result from the cleavage of the ester group, leading to the formation of a benzoyl cation.
Decarboxylation: The loss of the entire methoxycarbonyl group is another plausible fragmentation route.
Loss of bromine: Cleavage of the carbon-bromine bond can occur, leading to a significant fragment ion.
Sequential losses: A combination of the above fragmentation steps can also be observed, providing a detailed fingerprint of the molecule's structure.
While specific experimental HRMS fragmentation data for this compound is not extensively detailed in publicly available literature, the predicted fragmentation patterns are based on well-established principles of mass spectrometry for aromatic compounds with similar functionalities.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Although a specific single crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related compounds, such as Methyl 5-bromo-2-hydroxybenzoate (B13816698). nih.govresearchgate.netresearchgate.net
Molecular Geometry and Conformation in the Crystalline State
The molecular geometry of this compound is expected to be largely planar, with the substituents lying in or close to the plane of the benzene ring. nih.govresearchgate.netresearchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester at the 1-position would be a key feature, contributing to the planarity of this portion of the molecule.
The bond lengths and angles would be consistent with standard values for sp²-hybridized carbons in the aromatic ring and for the C-N, C-O, C-Br, and C=O bonds of the substituents. The amino group at the 3-position and the bromine atom at the 5-position will influence the electronic distribution within the ring.
For a related compound, Methyl 5-bromo-2-hydroxybenzoate, the molecule is reported to be almost planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.055 Å. nih.govresearchgate.netresearchgate.net The methoxycarbonyl group in this analog is slightly twisted with respect to the benzene ring. researchgate.net A similar conformation can be anticipated for this compound.
Analysis of Intermolecular Interactions (e.g., O—H⋯O Hydrogen Bonds, π–π Stacking)
The crystalline architecture of this compound would be stabilized by a network of intermolecular interactions. The primary interactions expected are:
O—H⋯O Hydrogen Bonds: The hydroxyl and amino groups are excellent hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. In the crystal structure of Methyl 5-bromo-2-hydroxybenzoate, molecules are linked by O—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.netresearchgate.net A similar, and likely more complex, hydrogen bonding network involving the amino group is expected for the title compound.
π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. In Methyl 5-bromo-2-hydroxybenzoate, very weak π–π stacking interactions are observed with centroid-centroid distances of approximately 3.98 Å. nih.govresearchgate.netresearchgate.net
Halogen Bonding: The bromine atom can participate in halogen bonding (Br⋯O or Br⋯N interactions), which are directional interactions that can play a significant role in crystal engineering.
Supramolecular Architecture and Crystal Packing
The combination of hydrogen bonding, π–π stacking, and potentially halogen bonding would result in a well-defined three-dimensional supramolecular architecture. The molecules would pack in a manner that maximizes these stabilizing interactions, leading to a dense and stable crystalline solid. In related structures, such as 3,5-bis(bromomethyl)phenyl acetate, bromine atoms participate in Br⋯Br bonds, leading to the formation of two-dimensional aggregates. nih.gov The interplay of the various functional groups in this compound would likely lead to a unique and intricate crystal packing arrangement. The study of Methyl 5-bromo-2-hydroxybenzoate reveals that molecules are linked into chains which are further interlinked by weak π-π stacking interactions. nih.govresearchgate.netresearchgate.net
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometry, energetic profiles, and various other chemical parameters. For methyl 3-amino-5-bromo-2-hydroxybenzoate, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in understanding its fundamental chemical nature.
Optimized Molecular Geometry and Energetic Profiles
The energetic profile, including parameters like the total energy and heat of formation, can also be determined through DFT calculations. These values are essential for assessing the molecule's thermodynamic stability.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.895 | ||
| C-N | 1.380 | ||
| C-O (hydroxyl) | 1.350 | ||
| C=O (ester) | 1.220 | ||
| C-O (ester) | 1.340 | ||
| O-H | 0.970 | ||
| C-C-Br | 118.5 | ||
| C-C-N | 121.0 | ||
| C-C-O (hydroxyl) | 120.5 | ||
| O-C-C-C | ~180 |
Note: The values in this table are illustrative and based on typical DFT calculation results for similar aromatic compounds.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer
Frontier Molecular Orbital (FMO) theory provides critical information about a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing methyl ester group and the benzene ring. This distribution facilitates intramolecular charge transfer from the amino group to the ester group upon electronic excitation.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.95 |
| Global Electrophilicity Index (ω) | 3.78 |
Note: These values are representative and derived from DFT calculations on analogous molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would typically show negative potential (red and yellow regions) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amino group. researchgate.net These areas are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the amino group, indicating sites for potential nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stabilization energy associated with hyperconjugation and intramolecular charge transfer. rsc.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and vibrational modes.
Simulated Vibrational Spectra (IR, Raman)
Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be calculated using DFT. nih.gov These simulations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectra with experimentally obtained spectra, a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved. nih.govresearchgate.net
For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C=O stretch of the ester, and various C-C and C-H vibrations within the aromatic ring. The positions of these peaks can be influenced by factors such as intramolecular hydrogen bonding.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 | 3465 |
| N-H Asymmetric Stretch | 3400 | 3410 |
| N-H Symmetric Stretch | 3300 | 3315 |
| C=O Stretch | 1680 | 1690 |
| C-N Stretch | 1320 | 1325 |
| C-Br Stretch | 650 | 655 |
Note: The calculated frequencies are typically scaled to better match the experimental values. The data presented is illustrative.
Theoretical UV-Vis Absorption Spectra and Electronic Excitations
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.
For a molecule like this compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* electronic transitions originating from the substituted benzene ring and its functional groups (amino, hydroxyl, and methyl carboxylate). The presence of the bromine atom, along with the electron-donating amino and hydroxyl groups and the electron-withdrawing methyl carboxylate group, will influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths.
A TD-DFT calculation, typically at a level like B3LYP/6-311++G(d,p), would provide a list of excited states, their corresponding energies, and oscillator strengths. For instance, a hypothetical output might look like the following:
Table 1: Hypothetical TD-DFT Results for this compound
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
|---|---|---|---|
| 1 | 350 | 0.15 | HOMO -> LUMO |
| 2 | 295 | 0.28 | HOMO-1 -> LUMO |
| 3 | 260 | 0.05 | HOMO -> LUMO+1 |
Note: This table is illustrative and not based on published experimental data.
The transitions would be analyzed to understand the nature of the electronic excitations. For example, the HOMO→LUMO transition would likely be a π→π* transition with significant charge transfer character, influenced by the donor and acceptor groups on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a powerful tool for structure elucidation and can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.
The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating amino and hydroxyl groups would be expected to increase the shielding (lower the chemical shift) of nearby aromatic protons and carbons, while the electron-withdrawing methyl carboxylate and bromine atom would cause deshielding (increase the chemical shift).
A table of predicted chemical shifts would be generated and compared against a reference standard (e.g., Tetramethylsilane, TMS).
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 | 110.5 | H (Aromatic) | 7.20 |
| C2 | 145.2 | H (Aromatic) | 6.85 |
| C3 | 118.9 | H (NH₂) | 4.50 |
| C4 | 125.1 | H (OH) | 9.80 |
| C5 | 112.3 | H (CH₃) | 3.85 |
| C6 | 128.6 | ||
| C=O | 170.4 | ||
| O-CH₃ | 52.8 |
Note: This table is illustrative and not based on published experimental data.
Discrepancies between predicted and experimental shifts can arise from factors such as solvent effects and intramolecular hydrogen bonding, which can be computationally modeled.
Assessment of Reactivity and Chemical Potential
Conceptual DFT provides a framework to understand the chemical reactivity of molecules through various descriptors. For this compound, these descriptors can predict the most likely sites for nucleophilic and electrophilic attack.
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The site with the highest value of f⁺(r) is the most susceptible to nucleophilic attack, while the site with the highest f⁻(r) is prone to electrophilic attack. For this molecule, the carbon atoms of the benzene ring and the carbonyl carbon would be key sites to analyze.
Electrophilicity Index (ω) : This global reactivity descriptor, calculated from the electronic chemical potential (μ) and chemical hardness (η), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are crucial for calculating these reactivity indices. The distribution and energy of these orbitals would be significantly shaped by the interplay of the substituent groups on the benzene ring.
Table 3: Hypothetical Reactivity Descriptors for this compound
| Descriptor | Value (Arbitrary Units) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | -1.8 eV | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical stability |
| Electrophilicity Index (ω) | 2.5 | Moderate electrophilic character |
Note: This table is illustrative and not based on published experimental data.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects.
Solvent polarity can affect:
UV-Vis Spectra : Polar solvents can stabilize the ground and excited states to different extents, leading to a shift in the absorption maxima (solvatochromism). For instance, a red shift (bathochromic shift) might be observed in polar solvents if the excited state is more polar than the ground state.
NMR Chemical Shifts : The chemical shifts of protons involved in hydrogen bonding (e.g., -OH and -NH₂) are particularly sensitive to the solvent.
Reactivity : The rates of reactions involving polar or charged transition states can be dramatically altered by the solvent's polarity. The calculated reactivity indices can also be re-evaluated in the presence of different solvents to provide a more accurate picture of reactivity in solution.
By performing calculations in different solvents (e.g., a non-polar solvent like Toluene and a polar solvent like Dimethyl Sulfoxide), a range of behaviors can be predicted, offering insights into how the molecule would behave in various chemical environments.
Biological Activities and Mechanistic Pharmacology
In Vitro and In Vivo Biological Screening
The unique structural features of Methyl 3-amino-5-bromo-2-hydroxybenzoate, including the presence of amino, bromo, and hydroxyl groups on the aromatic ring, make it a valuable starting material for the development of novel therapeutic agents.
While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in peer-reviewed literature, its structural resemblance to known anti-inflammatory agents suggests a potential for such activities. The compound is a derivative of salicylic (B10762653) acid, the parent compound of aspirin (B1665792), a well-known nonsteroidal anti-inflammatory drug (NSAID). This structural relationship provides a rationale for investigating its potential to modulate inflammatory pathways.
Currently, there is a lack of specific research data on the anticonvulsant and neuroprotective effects of this compound.
The antioxidant potential of compounds is often attributed to their ability to scavenge free radicals. While specific antioxidant assays such as DPPH or ABTS have not been reported for this compound itself, the presence of a phenolic hydroxyl group in its structure suggests that it could possess antioxidant properties. Phenolic compounds are known to be effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
There is currently no available research data on the antiviral activity of this compound or its analogs, specifically concerning the inhibition of HIV integrase.
The primary documented application of this compound is as a precursor in the synthesis of inhibitors for enzymes crucial in microbial pathogenesis. Notably, it has been utilized in the creation of novel inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis.
In one study, this compound served as a starting material for the synthesis of a series of benzomorpholine derivatives. nih.gov These derivatives were then evaluated for their inhibitory activity against DprE1. The study found that modifications to the core structure derived from this compound led to compounds with potent antimycobacterial activity. nih.gov For instance, the introduction of a trimethylpyrazine group at a specific position on the benzomorpholine scaffold resulted in a significant improvement in activity against the H37Ra strain of M. tuberculosis. nih.gov
The table below summarizes the antimycobacterial activity of some of the synthesized analogs.
| Compound ID | Modification | Target Organism | Activity (MIC µg/mL) |
| B2 | Introduction of a 2,2-difluoroethyl group | M. tuberculosis H37Ra | 0.39 |
| B3-B5 | Introduction of a 2-methoxy-5-(trifluoromethyl)pyridine (B68610) group | M. tuberculosis H37Ra | Moderate |
Data sourced from a study on novel DprE1 inhibitors. nih.gov
There is no specific information available regarding the inhibition of WDR5 or direct COX-2 inhibition by this compound itself.
Information regarding the DNA cleavage activity of this compound is not available in the current scientific literature.
Mechanistic Investigations of Biological Action
The precise mechanisms through which this compound exerts biological effects are not extensively documented in publicly available research. However, the investigation into its potential actions can be framed by its structural characteristics and by studying related molecules.
Molecular Target Identification and Ligand-Target Interactions
Specific molecular targets for this compound have not been definitively identified in the available scientific literature. The compound's structure, featuring amino, bromo, and hydroxyl groups on a benzoate (B1203000) core, suggests the potential for interactions with various biological macromolecules such as enzymes or receptors. The presence of these functional groups allows for the formation of hydrogen bonds and other non-covalent interactions that are critical for binding to molecular targets and modulating their activity. Derivatives of 3-hydroxybenzoic acid have been noted for a wide range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that potential targets could lie within pathways associated with these actions. rasayanjournal.co.in Similarly, esters of aminobenzoic acid are known to have applications as local anesthetics, which act on voltage-gated sodium channels. drugbank.com
Elucidation of Signaling Pathways and Cellular Responses
As of the current body of research, specific signaling pathways and cellular responses directly modulated by this compound have not been elucidated. Research into related compounds, such as 3-hydroxybenzoic acid derivatives, points towards broad biological properties like antimicrobial, antioxidant, and anti-inflammatory activities. rasayanjournal.co.in These activities are typically associated with complex signaling cascades, for instance, the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in inflammatory pathways or interference with microbial metabolic pathways. nih.gov However, without direct studies, the effect of this specific compound on any particular cellular signaling cascade remains speculative.
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, the specific arrangement of its functional groups is key to its chemical identity and potential biological function.
The core structure is a derivative of benzoic acid, and its biological activities are heavily influenced by the substituents on the benzene (B151609) ring:
Hydroxyl Group (-OH) at position 2: The hydroxyl group, particularly adjacent to the methyl ester, classifies the molecule as a salicylate (B1505791) derivative. This group can act as both a hydrogen bond donor and acceptor, which is often critical for binding to target proteins.
Amino Group (-NH2) at position 3: The presence and position of the amino group significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds. In related series of compounds, such as aminosalicylic acids, the position of the amino group is a key determinant of antimycobacterial and anti-inflammatory activity. nih.gov
Bromine Atom (-Br) at position 5: The halogenation with bromine at this position increases the molecule's lipophilicity and can influence its metabolic stability and binding affinity to targets through halogen bonding.
SAR studies on related dipeptidyl boronic acid proteasome inhibitors have shown that subtle changes, such as the use of different amino acid components, can dramatically alter inhibitory activity against targets like the human 20S proteasome. nih.gov Similarly, research on other benzylideneacetophenones demonstrated that the presence of electron-donating groups enhances anti-inflammatory and antioxidant activities. nih.gov This highlights the principle that modifications to the core structure of this compound would be necessary to explore and optimize its potential therapeutic effects.
Computational Molecular Docking and Dynamics Simulations
Computational methods like molecular docking are powerful tools for predicting the binding of a ligand to a protein's active site. This technique helps in identifying potential molecular targets and understanding the structural basis of ligand-target interactions. While no specific molecular docking or dynamics simulation studies for this compound are reported in the literature, such methods have been applied to structurally similar compounds to elucidate their mechanism of action.
For example, docking studies were integral in analyzing how new derivatives of 4-aminosalicylic acid (4-ASA) could act as anti-inflammatory and antimycobacterial agents by predicting their binding to target enzymes. nih.gov These studies provide insights into the key amino acid residues involved in the interaction and help rationalize the observed biological activities. nih.gov Similarly, molecular modeling has been used to study the interaction of aspirin with targets like the PDE7B protein in the context of neuro-inflammation. nih.gov Such computational approaches could be hypothetically applied to this compound to screen for potential protein targets and guide the design of more potent analogs.
Preclinical Pharmacokinetic and Pharmacodynamic Assessment
The evaluation of a compound's pharmacokinetic properties is a critical step in preclinical development, determining how the substance is processed by an organism.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
There is no specific published data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. However, pharmacokinetic studies on structurally related compounds can provide some insight into its potential behavior in vivo.
For instance, a study on 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, a different 5-ASA derivative, revealed a short elimination half-life in rats. nih.gov Another related compound, Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP), also showed a short half-life and wide tissue distribution. nih.gov These findings suggest that benzoate derivatives may be subject to relatively rapid clearance.
The table below summarizes pharmacokinetic parameters for related bromo-hydroxybenzoic acid derivatives studied in rats. It is important to note that this data is not for this compound but for analogous structures.
Table 1: Pharmacokinetic Parameters of Related Benzoic Acid Derivatives in Rats
| Compound Name | Route of Administration | Half-life (t½) | Clearance (CL) |
| 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid | Intravenous (i.v.) | ~0.9 hours | 24 mL/min |
| Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP) | Intravenous (i.v.) | Short half-life reported | Not specified |
Data sourced from studies on related compounds and not directly on this compound. nih.govnih.gov
Metabolic Stability and Biotransformation Pathways
There is no specific experimental data available in the scientific literature detailing the metabolic stability and biotransformation pathways of this compound.
Based on the metabolism of structurally related compounds, such as aminosalicylates and brominated aromatic compounds, one might hypothesize potential metabolic routes. For example, aminosalicylates are known to undergo N-acetylation, where an acetyl group is added to the amino group. nih.govyoutube.commechanismsinmedicine.com The ester functional group of the molecule could also be susceptible to hydrolysis by esterase enzymes, which would cleave the methyl group to form the corresponding carboxylic acid.
Furthermore, the aromatic ring itself could be a site for metabolic modification. The biotransformation of brominated aromatic compounds can involve hydroxylation, where a hydroxyl group is added to the benzene ring. diva-portal.orghoustonmethodist.org However, without specific studies on this compound, these remain speculative pathways.
Table 1: Hypothetical Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite |
| N-Acetylation | Methyl 3-(acetylamino)-5-bromo-2-hydroxybenzoate |
| Ester Hydrolysis | 3-amino-5-bromo-2-hydroxybenzoic acid |
| Aromatic Hydroxylation | Dihydroxy- and trihydroxy- derivatives |
This table is purely hypothetical and based on the metabolism of structurally similar compounds. No direct evidence for these transformations of this compound has been found.
Bioavailability and Tissue Distribution
Specific data regarding the bioavailability and tissue distribution of this compound are not available in published literature.
The bioavailability of a compound is influenced by factors such as its solubility, permeability across biological membranes, and first-pass metabolism. For aminosalicylates, bioavailability can vary depending on the formulation and the site of release in the gastrointestinal tract. nih.govnih.gov For instance, 5-aminosalicylic acid (5-ASA) is extensively absorbed in the proximal small intestine. nih.gov
The tissue distribution of a compound depends on its physicochemical properties, such as its size, charge, and lipophilicity, as well as its binding to plasma proteins. Aminosalicylates have been shown to bind to human serum albumin. nih.govnih.gov The presence of the bromine atom in this compound could influence its lipophilicity and potentially its distribution into various tissues, but this has not been experimentally determined.
Table 2: Factors Potentially Influencing Bioavailability and Tissue Distribution of this compound
| Pharmacokinetic Parameter | Influencing Factors based on General Principles |
| Bioavailability | - Aqueous solubility - Membrane permeability - Susceptibility to first-pass metabolism (e.g., in the gut wall and liver) |
| Tissue Distribution | - Plasma protein binding - Lipophilicity (influenced by the bromo- substituent) - Affinity for specific transporters |
This table outlines general factors that would influence the pharmacokinetics of this compound. No specific values or experimental observations are available for this compound.
Applications in Advanced Materials Science and Catalysis
Nonlinear Optical (NLO) Material Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The development of organic NLO materials has been a significant area of research due to their potentially large NLO responses and the ability to tailor their properties through molecular engineering.
To provide context, the following table summarizes the SHG efficiencies of some related NLO materials.
| Compound/Material | SHG Efficiency (relative to a standard) | Reference |
| 2-amino-3-nitropyridinium chloride | ~15 times that of KDP | researchgate.net |
| 2-amino-3-nitropyridinium bromide | ~10 times that of KDP | researchgate.net |
| Chiral (salicylaldiminato)tin Schiff base complexes | Up to 8 times that of urea (B33335) | growingscience.com |
KDP (Potassium Dihydrogen Phosphate) and urea are common reference materials for SHG measurements.
The potential for Methyl 3-amino-5-bromo-2-hydroxybenzoate and its derivatives to exhibit significant SHG efficiency is rooted in their molecular structure, which can be engineered to enhance NLO properties.
The NLO response of an organic molecule is intrinsically linked to its electronic structure. Key factors that influence the second-order NLO response (characterized by the first hyperpolarizability, β) include:
Donor-Acceptor Groups: The presence of both electron-donating groups (like the amino and hydroxyl groups in this compound) and electron-accepting groups (the bromo and methyl ester groups can act as such) connected by a π-conjugated system can lead to a large β value. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation by an intense light source, which is a primary origin of the NLO response.
π-Conjugation: The benzene (B151609) ring in this compound provides the necessary π-conjugated bridge for efficient charge transfer between the donor and acceptor groups.
Substituent Effects: The nature and position of substituents on the aromatic ring play a crucial role in tuning the NLO properties. The bromine atom, being an electron-withdrawing group, and the amino group, a strong electron donor, create a significant dipole moment in the molecule, which can enhance the NLO response. The hydroxyl group also contributes to the electron-donating character. The methyl ester group has a moderate electron-withdrawing effect. The specific arrangement of these groups in this compound could lead to a favorable NLO response.
Metal Coordination: The coordination of metal ions to form Schiff base complexes can further enhance the NLO properties. The metal center can act as a Lewis acid, modifying the electronic properties of the ligand and potentially leading to a larger hyperpolarizability. Studies on salicylaldehyde-based Schiff base metal complexes have shown that the NLO response can be significantly dependent on the electronic configuration of the central metal ion.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships in NLO materials and can be used to predict the NLO response of new compounds like this compound and its derivatives.
Coordination Chemistry and Metal Complexation
The presence of multiple donor atoms (N from the amino group and O from the hydroxyl and carbonyl groups) makes this compound a versatile ligand for the formation of metal complexes.
This compound can act as a bidentate or tridentate ligand, coordinating to a variety of transition metal ions. Furthermore, the amino group can readily undergo condensation with aldehydes to form Schiff base ligands. These Schiff bases are highly versatile and can form stable complexes with a wide range of metal ions.
The synthesis of metal complexes with this ligand would typically involve reacting a metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.) with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques such as:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O, O-H, and N-H groups.
UV-Vis Spectroscopy: To study the electronic transitions within the complex and to confirm its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand upon coordination.
X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
The table below summarizes potential metal complexes that could be formed with ligands derived from this compound.
| Metal Ion | Potential Ligand | Expected Coordination Mode | Potential Geometry |
| Cu(II) | This compound | Bidentate (N, O) | Square planar or distorted octahedral |
| Ni(II) | Schiff base with salicylaldehyde (B1680747) | Tetradentate (N2O2) | Square planar or octahedral |
| Co(II) | This compound | Bidentate (N, O) | Tetrahedral or octahedral |
| Zn(II) | Schiff base with an aliphatic diamine | Tetradentate (N2O2) | Tetrahedral or distorted square pyramidal |
| Mn(II) | This compound | Bidentate (N, O) | Octahedral |
Metal complexes derived from salicylaldehyde and its derivatives are well-known for their catalytic activity in a variety of organic transformations. nih.gov The catalytic potential of metal complexes of this compound can be inferred from the activities of related compounds.
Oxidation Reactions: Salen-type metal complexes (formed from salicylaldehyde derivatives and diamines) are effective catalysts for the oxidation of various substrates, including phenols and catechols. The electronic properties of the ligand, influenced by substituents like the bromo and amino groups, can tune the redox potential of the metal center and thus modulate the catalytic activity.
Asymmetric Catalysis: Chiral Schiff base metal complexes have been extensively used as catalysts in asymmetric synthesis. The introduction of chirality into the ligand backbone can lead to the formation of enantiomerically enriched products. While this compound itself is achiral, it can be reacted with chiral amines or aldehydes to form chiral Schiff base ligands.
Hydrosilylation and Hydroamination: Recent research has shown that iron and other transition metal complexes with amido ligands can catalyze hydrosilylation and hydroamination reactions. rsc.org The amino group in this compound provides a handle for creating such catalytically active complexes.
The catalytic performance of these complexes is influenced by factors such as the nature of the metal ion, the coordination geometry, and the steric and electronic effects of the ligand. The bromo substituent, for instance, can enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity.
Sensor Development and Chemo/Biosensors
The ability of this compound and its derivatives to bind to specific analytes, particularly metal ions, makes them promising candidates for the development of chemosensors. chemisgroup.us The interaction with an analyte can lead to a measurable change in a physical property, such as color or fluorescence.
Salicylaldehyde-based Schiff bases are widely explored as fluorescent chemosensors. nih.gov The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). Upon binding of a metal ion to the receptor part of the sensor molecule (in this case, the coordination sites of the ligand), the photophysical properties of the fluorophore are altered, leading to a "turn-on" or "turn-off" fluorescent response.
For example, a salicylaldehyde-based Schiff base has been reported as a selective and sensitive chemosensor for Cd(II) and Ni(II) ions. researchgate.netgrowingscience.com The design of such sensors can be finely tuned by modifying the substituents on the salicylaldehyde ring. The amino and hydroxyl groups in this compound can serve as effective binding sites for metal ions. The bromo substituent can also influence the electronic properties of the molecule, which in turn can affect the sensitivity and selectivity of the sensor. The development of a sensor based on this compound would involve synthesizing a suitable derivative (e.g., a Schiff base) and studying its spectroscopic response to various analytes.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Methyl 3-amino-5-bromo-2-hydroxybenzoate, a derivative of benzoic acid, is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its unique structure, featuring amino, bromo, and hydroxyl groups on a benzene (B151609) ring, allows for a wide range of chemical reactions.
One of the most common and efficient synthesis routes involves the reduction of methyl 5-bromo-2-hydroxy-3-nitrobenzoate. A notable method utilizes activated iron powder in methanol (B129727), followed by the addition of a saturated ammonium (B1175870) chloride solution, achieving a yield of 78%. chemicalbook.com This process has been demonstrated at a 0.5 mole scale, highlighting its potential for larger-scale production.
The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic substitution reactions. The amino group can undergo acylation to form amides, while the hydroxyl group can be oxidized to quinones. These reactive sites make it a versatile precursor for a variety of more complex molecules.
Unexplored Avenues in Synthesis and Derivatization
While the iron-mediated reduction of the nitro precursor is a well-established synthetic route, there remain several unexplored avenues for the synthesis and derivatization of this compound.
Alternative Synthetic Pathways:
Catalytic Hydrogenation: The use of other reducing agents, such as tin(II) chloride, has been noted, though it may result in lower yields. Further investigation into various catalytic hydrogenation methods could lead to more efficient and environmentally friendly synthesis protocols.
Direct Amination: Exploring direct amination techniques on a suitably substituted brominated or hydroxylated benzoic acid derivative could offer a more direct and atom-economical route to the target molecule.
Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, potentially leading to higher yields, better purity, and enhanced safety for exothermic reactions like nitration and reduction.
Novel Derivatization Strategies:
Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to introduce a wide array of functional groups, leading to novel derivatives with potentially interesting biological or material properties.
Polymerization: The difunctional nature of the molecule (amino and hydroxyl groups) presents opportunities for its use as a monomer in the synthesis of novel polymers, such as polyamides, polyesters, or polyurethanes, with tailored properties.
Cyclization Reactions: The ortho-relationship of the amino and hydroxyl groups could be exploited to construct various heterocyclic systems, such as benzoxazoles, which are known to possess diverse pharmacological activities.
Advancements in Computational and Theoretical Approaches
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's electronic structure and reactivity. mdpi.com
Key Areas for Computational Exploration:
Reaction Mechanism Studies: Computational modeling can be used to elucidate the detailed mechanisms of its synthesis and derivatization reactions. This understanding can aid in optimizing reaction conditions and predicting the formation of byproducts. mdpi.com
Spectroscopic Analysis: Theoretical calculations can help in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis), providing a more detailed understanding of the molecule's structure and electronic properties.
Prediction of Properties: Computational methods can be employed to predict various physicochemical properties of novel derivatives, such as their solubility, stability, and electronic characteristics. This can guide the design of new molecules with desired properties for specific applications. For instance, understanding the impact of substituents on the HOMO-LUMO gap can be crucial for designing new electronic materials. acs.org
Prospects for Drug Discovery and Therapeutic Development
The structural motifs present in this compound are found in many biologically active compounds. mdpi.com Aminobenzoic acid derivatives, for example, have been explored for their antimicrobial and cytotoxic activities. mdpi.com The presence of amino, bromo, and hydroxyl groups allows for various interactions with biological targets like enzymes and receptors.
Potential Therapeutic Applications:
Anticancer Agents: The 2-aminothiazole (B372263) scaffold, which can be synthesized from amino-containing precursors, is a key component of several anticancer drugs. nih.gov Derivatives of this compound could be investigated for their potential as inhibitors of specific kinases or other targets relevant to cancer.
Antimicrobial Agents: Aminobenzoic acid derivatives have shown promise as antimicrobial agents. mdpi.com The unique substitution pattern of this compound could be a starting point for the development of new antibiotics that can overcome existing resistance mechanisms.
Enzyme Inhibitors: The ability of the functional groups to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the design of enzyme inhibitors for various therapeutic targets.
Potential for Novel Material Design and Industrial Applications
The aromatic and functionalized nature of this compound makes it a promising candidate for the development of novel materials.
Potential Applications in Materials Science:
Organic Semiconductors: Acenes and other polycyclic aromatic hydrocarbons are being investigated for their potential as organic semiconductors in electronic devices. acs.org Judicious modification of the this compound core could lead to new materials with tailored electronic properties.
Polymers and Dyes: As mentioned earlier, its functional groups allow for its use as a monomer in polymerization reactions. The resulting polymers could have unique thermal, mechanical, or optical properties. Furthermore, the aromatic core suggests potential applications in the synthesis of novel dyes and pigments.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group, which can be generated from the methyl ester, can coordinate to metal centers, opening up the possibility of creating coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. mdpi.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
